molecular formula C3H7NO2 B104464 L-Alanine-13C3 CAS No. 100108-77-8

L-Alanine-13C3

Cat. No. B104464
CAS RN: 100108-77-8
M. Wt: 92.072 g/mol
InChI Key: QNAYBMKLOCPYGJ-GCCOVPGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine-13C3 is the 13C-labeled version of L-Alanine . It is a non-essential amino acid involved in sugar and acid metabolism, immunity enhancement, and energy provision for muscle tissue, brain, and the central nervous system . It plays a crucial role in protein synthesis and other metabolic functions .


Synthesis Analysis

L-Alanine-13C3 is produced from pyruvate by transamination . It is used to synthesize isotope-labeled peptides for MS-based protein quantitation .


Molecular Structure Analysis

The molecular structure of L-Alanine-13C3 is represented by the linear formula: 13CH313CH (NH2)13CO2H . It is a branched-chain essential amino acid .


Chemical Reactions Analysis

L-Alanine-13C3 is involved in sugar and acid metabolism . It is used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .


Physical And Chemical Properties Analysis

L-Alanine-13C3 is a solid substance with a molecular weight of 92.07 . It has an optical activity of [α]25/D +14.5, c = 2 in 1 M HCl .

Scientific Research Applications

Protein Synthesis

L-Alanine-13C3 plays an important role in protein synthesis . As a branched-chain essential amino acid, it is crucial for the formation of proteins, which are the building blocks of life.

Metabolic Functions

L-Alanine-13C3 is involved in various metabolic functions . It participates in glucose metabolism, which is vital for energy production in the body.

NMR-Based Research

L-Alanine-13C3 and its isotope labeled counterparts can be used in NMR-based research studies . These studies are designed to probe the structure, dynamics, and binding of biological macromolecules.

Methyl-Labeling Experiments

This selectively labeled alanine has been used in methyl-labeling experiments . These experiments are crucial in NMR studies for understanding the structure and function of proteins.

Diabetes Research

L-Alanine-13C3 is used to make in-vivo measurements of glucose and alanine metabolism in studies of patients with diabetes . This helps researchers understand how the body processes glucose in diabetic conditions.

Amino Acid Research

As one of the 20 amino acids encoded by the genetic code, L-Alanine-13C3 is used in research studying the role and function of amino acids in the body .

Mechanism of Action

Target of Action

L-Alanine-13C3 is a labeled form of L-Alanine, a non-essential amino acid . The primary targets of L-Alanine are the various enzymes and biochemical pathways involved in protein synthesis and other metabolic functions .

Mode of Action

L-Alanine-13C3 interacts with its targets by participating in metabolic reactions. As an amino acid, it is incorporated into proteins during protein synthesis. The 13C label allows for the tracking of the compound’s metabolic fate, providing valuable information about metabolic pathways and dynamics .

Biochemical Pathways

L-Alanine is involved in several biochemical pathways. It plays a role in sugar and acid metabolism, contributing to energy production for muscle tissue, the brain, and the central nervous system . The 13C label on L-Alanine-13C3 allows researchers to trace its involvement in these pathways .

Result of Action

The action of L-Alanine-13C3 results in its incorporation into proteins and participation in metabolic processes. This can lead to changes in cellular function depending on the specific proteins and pathways involved . The 13C label allows researchers to track these changes .

Action Environment

The action of L-Alanine-13C3 can be influenced by various environmental factors. These can include the presence of other metabolites, the pH of the environment, and the presence of specific enzymes. Understanding these influences can provide valuable insights into the compound’s action, efficacy, and stability .

Safety and Hazards

L-Alanine-13C3 may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if inhaled, absorbed through the skin, or swallowed .

Future Directions

L-Alanine-13C3’s isotope-labeled counterparts can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . This suggests potential future applications in the field of molecular biology and biochemistry.

properties

IUPAC Name

(2S)-2-amino(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-GCCOVPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583958
Record name L-(~13~C_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine-13C3

CAS RN

100108-77-8
Record name L-(~13~C_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine-13C3
Reactant of Route 2
L-Alanine-13C3
Reactant of Route 3
L-Alanine-13C3
Reactant of Route 4
L-Alanine-13C3
Reactant of Route 5
L-Alanine-13C3
Reactant of Route 6
L-Alanine-13C3

Q & A

Q1: Why is L-Alanine-13C3 used in this research?

A1: L-Alanine-13C3 serves as a model system to demonstrate the capabilities of a novel two-dimensional solid-state NMR technique []. This technique, which utilizes dipolar recoupling, aims to determine internuclear distances within molecules. L-Alanine-13C3, with its known structure and 13C labeling at the C3 position, provides a well-defined system to validate the accuracy and applicability of this NMR method [].

Q2: What specific information about L-Alanine-13C3 can be obtained using this 2D solid-state NMR technique?

A2: The technique described in the paper focuses on measuring internuclear distances within molecules []. By analyzing the cross-peak buildup curves in the 2D NMR spectra of L-Alanine-13C3, researchers can determine distances between the 13C-labeled carbon (C3) and other nuclei in the molecule []. This information is valuable for confirming molecular structures and understanding spatial relationships between atoms in the solid state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.